molecular formula C12H15FN2O3 B4331374 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No. B4331374
M. Wt: 254.26 g/mol
InChI Key: RHYRMHXIAYUBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known by its chemical name, linezolid, and is a member of the oxazolidinone class of antibiotics. In

Scientific Research Applications

Linezolid has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Due to its broad-spectrum activity, linezolid has been used to treat various infections, such as pneumonia, skin infections, and infections of the bloodstream.

Mechanism of Action

Linezolid works by inhibiting bacterial protein synthesis, specifically by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex and the subsequent elongation of the polypeptide chain, leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, linezolid has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), from activated macrophages. This anti-inflammatory effect may be useful in the treatment of certain inflammatory conditions, such as sepsis.

Advantages and Limitations for Lab Experiments

One advantage of linezolid is its broad-spectrum activity, which makes it useful for the treatment of a wide range of bacterial infections. However, one limitation is that it can only be administered intravenously or orally, which may limit its use in certain situations. Additionally, linezolid can be expensive and may not be readily available in some regions.

Future Directions

There are several future directions for the study of 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one. One area of interest is the development of new derivatives of linezolid with improved antibacterial activity or other therapeutic properties. Another area of research is the investigation of the anti-inflammatory effects of linezolid and its potential use in the treatment of inflammatory conditions. Finally, the study of the pharmacokinetics and pharmacodynamics of linezolid in different patient populations is an important area for future research.

properties

IUPAC Name

3-(2-fluoroanilino)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-11(2)12(3,17)15(10(16)18-11)14-9-7-5-4-6-8(9)13/h4-7,14,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYRMHXIAYUBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)NC2=CC=CC=C2F)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 2
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 3
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 4
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 5
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 6
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.